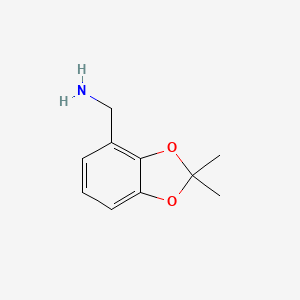
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylsulfonylphenyl)isonicotinic acid (2-MSPI) is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of isonicotinic acid, a compound that is widely used in pharmaceuticals and biochemistry. 2-MSPI has a purity of 95%, making it an ideal compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% has a wide range of applications in scientific research. It is used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It is also used to study the structure and function of proteins and enzymes. Additionally, 2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% is used in the study of the metabolism of drugs and other compounds.
Mecanismo De Acción
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% is an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents it from catalyzing the reaction. It also inhibits the activity of other enzymes, such as acetylcholinesterase, tyrosine kinase, and phosphodiesterase.
Biochemical and Physiological Effects
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% has a wide range of biochemical and physiological effects. It has anti-inflammatory and anti-cancer properties, and it can inhibit the growth of tumor cells. Additionally, it has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress. It also has antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is stable and has a high purity of 95%. However, it is important to note that 2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% is a synthetic compound and its effects may not be the same as those of natural compounds.
Direcciones Futuras
There are several potential future directions for the use of 2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% in scientific research. It could be used to develop new drugs and therapies for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, it could be used to study the structure and function of proteins and enzymes. Finally, it could be used to study the metabolism of drugs and other compounds.
Métodos De Síntesis
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% can be synthesized by the condensation reaction of 4-methylsulfonylphenyl isonicotinate with sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 60°C. The reaction yields 2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% with a purity of 95%.
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZSQWPVJJCHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679508 |
Source


|
| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258621-88-3 |
Source


|
| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)




